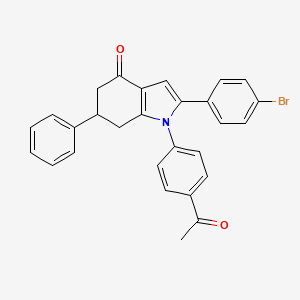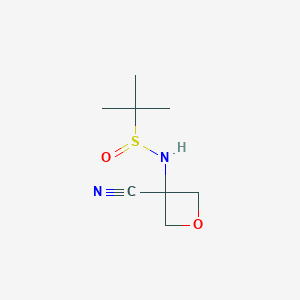
4-benzhydryl-N-(4-chlorophenyl)piperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The asymmetric synthesis of benzhydrylpiperazine derivatives has been a focal point in research, aiming to achieve potent and selective activities through structural modifications. A notable example includes the use of Davis-Ellmann-type sulfonamide chemistry for the asymmetric synthesis of enantiomers with enhanced biological activities (Gao et al., 2011).
Molecular Structure Analysis
The molecular structure of benzhydrylpiperazine derivatives has been elucidated through X-ray diffraction studies. For instance, a novel derivative, 1-benzhydryl-4-(4-chloro-2-fluoro-benzenesulfonyl)-piperazine, displayed a chair conformation for the piperazine ring and a distorted tetrahedral geometry around the sulfur atom, indicating the importance of structural conformation in determining the compound's biological activity (Naveen et al., 2009).
Chemical Reactions and Properties
The chemical reactivity and properties of benzhydrylpiperazine derivatives can be influenced by substituents on the piperazine ring and the nature of the sulfonyl group. These modifications can significantly affect the compound's biological activities and its interaction with biological receptors (Shim et al., 2002).
Physical Properties Analysis
The physical properties, such as solubility and crystallization behavior, of benzhydrylpiperazine derivatives are crucial for their application and efficacy. The crystallization of these compounds in different polymorphic forms can exhibit distinct physical properties, which is critical for their formulation and biological activity (Weatherhead-Kloster et al., 2005).
Chemical Properties Analysis
The chemical properties of benzhydrylpiperazine derivatives, including their reactivity and stability, are essential for their biological function. The synthesis and characterization of these compounds reveal their potential for modification and optimization for specific biological activities. For example, the introduction of sulfonyl and nitro groups has been explored for enhancing the antimicrobial activities of these compounds (Vinaya et al., 2009).
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research has shown that piperazine derivatives exhibit promising antimicrobial properties. In a study by Patil et al. (2021), new piperazine derivatives demonstrated significant growth inhibition against various bacterial and fungal strains. This indicates the potential of 4-benzhydryl-N-(4-chlorophenyl)piperazine-1-carboxamide in antimicrobial applications (Patil et al., 2021).
Synthesis and Structural Analysis
Lv et al. (2013) synthesized novel pyrazole carboxamide derivatives containing a piperazine moiety, emphasizing the structural diversity and potential of compounds like this compound for various scientific applications (Lv et al., 2013).
CB1 Receptor Antagonists
Gao et al. (2011) studied benzhydrylpiperazine derivatives as hCB1 receptor antagonists, highlighting their potential in pharmaceutical applications. This research could be relevant for understanding the activity of this compound in similar receptor interactions (Gao et al., 2011).
Crystal Structure Determination
Safko et al. (2012) conducted a study on the crystal structures of N,N'-disubstituted piperazines, which is crucial for understanding the chemical properties and potential applications of compounds like this compound (Safko et al., 2012).
Skeletal Muscle Sodium Channel Blockers
A study by Catalano et al. (2008) on constrained analogs of tocainide as skeletal muscle sodium channel blockers may have implications for the use of similar compounds like this compound in treating muscle-related conditions (Catalano et al., 2008).
Safety and Hazards
Zukünftige Richtungen
The results from the performed molecular docking studies were promising, since the observed data could be used to develop more potent antimicrobials . There is still a great need for novel and more efficient drug candidates . Therefore, further studies on the relationships between the structure of the heterocyclic scaffolds and the detected antimicrobial properties are merited .
Eigenschaften
IUPAC Name |
4-benzhydryl-N-(4-chlorophenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN3O/c25-21-11-13-22(14-12-21)26-24(29)28-17-15-27(16-18-28)23(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-14,23H,15-18H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKHONTBBAFZEOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

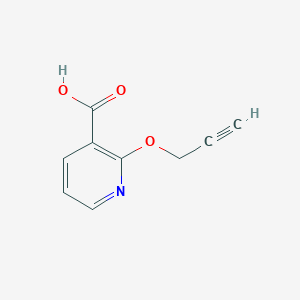
![Methyl [(3as,4s,6r,6ar)-6-(hydroxymethyl)-2,2,-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl]acetate](/img/structure/B2490107.png)
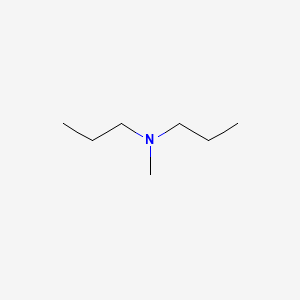

![4-ethyl-5-thieno[2,3-b]quinolin-2-yl-4H-1,2,4-triazole-3-thiol](/img/structure/B2490113.png)
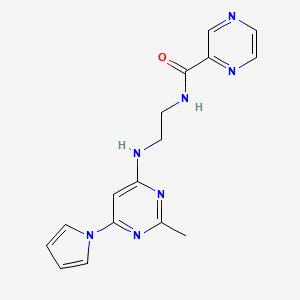

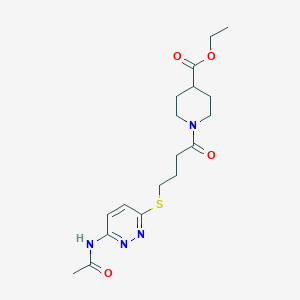

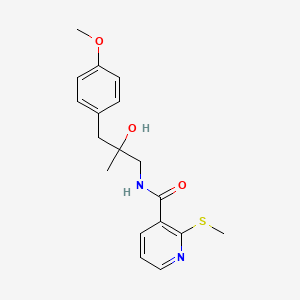
![9-chloro-1H,2H,3H,4H-pyrazino[1,2-a]indole](/img/structure/B2490124.png)
